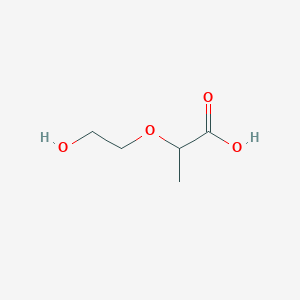

2-(2-Hydroxyethoxy)propanoic acid

Description

Nomenclature and Structural Context of 2-(2-Hydroxyethoxy)propanoic Acid

The precise naming and structural understanding of a chemical compound are fundamental to its scientific exploration. This section details the systematic nomenclature of this compound, its isomeric forms, and its stereochemical nature.

IUPAC Naming and Related Isomers (e.g., 3-(2-Hydroxyethoxy)propanoic Acid)

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is formally named This compound . Its chemical structure consists of a propanoic acid backbone with a 2-hydroxyethoxy group attached to the second carbon atom.

A notable structural isomer is 3-(2-Hydroxyethoxy)propanoic acid . sigmaaldrich.comcymitquimica.combldpharm.comfluorochem.co.uk This isomer differs in the point of attachment of the hydroxyethoxy group, which is on the third carbon of the propanoic acid chain. This seemingly minor difference in structure can lead to significant variations in chemical reactivity and physical properties.

| Property | This compound | 3-(2-Hydroxyethoxy)propanoic acid |

| CAS Number | 1019515-29-7 bldpharm.com | 89211-34-7 cymitquimica.combldpharm.comfluorochem.co.uk |

| Molecular Formula | C₅H₁₀O₄ | C₅H₁₀O₄ sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 134.13 g/mol | 134.13 g/mol sigmaaldrich.comcymitquimica.com |

| Synonyms | - | Hydroxy-PEG1-acid cymitquimica.combldpharm.com |

This table is interactive. Click on the headers to sort.

Chiral Considerations and Stereoisomeric Forms of this compound

A critical aspect of the structure of this compound is its chirality. The second carbon atom (C2) of the propanoic acid chain is a chiral center because it is bonded to four different groups: a hydrogen atom, a carboxylic acid group (-COOH), a methyl group (-CH₃), and a 2-hydroxyethoxy group (-O-CH₂-CH₂-OH).

This chirality means that this compound can exist as two non-superimposable mirror images, known as enantiomers. These are designated as:

(R)-2-(2-Hydroxyethoxy)propanoic acid

(S)-2-(2-Hydroxyethoxy)propanoic acid

The specific stereochemistry of the molecule is crucial as it can significantly influence its biological activity and its behavior in polymerization processes. This is analogous to the well-known chirality of 2-hydroxypropanoic acid (lactic acid), where the different enantiomers have distinct biological roles. quora.comquora.com

Historical Context and Discovery

Detailed information regarding the specific historical context and discovery of this compound is not prominently available in the surveyed scientific literature. Its commercial availability from suppliers of specialized chemical building blocks suggests its use in targeted research and development, likely emerging from the broader investigation into functionalized hydroxy acids for polymer synthesis. bldpharm.comcymitquimica.com

Significance within Organic Synthesis and Biodegradable Polymer Science

While research specifically detailing the applications of this compound is emerging, its significance can be inferred from the extensive studies on structurally related compounds. Hydroxy acids are fundamental monomers in the synthesis of biodegradable polyesters.

The presence of both a carboxylic acid and a hydroxyl group allows it to undergo polycondensation reactions. Furthermore, the ether linkage in the side chain is expected to enhance the hydrophilicity and potentially alter the degradation kinetics of polymers derived from it.

Research into similar molecules, such as 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), has demonstrated the value of such functionalized monomers in creating hyperbranched polymers and polycarbonates for biomedical applications, including drug delivery and tissue engineering. nih.govcmu.eduresearchgate.netresearchgate.netresearchgate.net The synthesis of other related structures, like 3-(4-(2-hydroxyethoxy)phenyl)propanoic acid, for the creation of bio-based polyesters further underscores the potential of incorporating hydroxyethoxy moieties into polymer backbones. rsc.orguga.edu

Current Research Trends and Gaps in Understanding this compound

Current research trends in the field of biodegradable polymers and functional monomers are heavily focused on derivatives of 3-hydroxypropanoic acid and other related structures, which are often used as PEG linkers in bioconjugation and drug delivery systems. chemicalbook.comalfa-chemistry.comsigmaaldrich.comchemshuttle.comcymitquimica.comtheclinivex.comnih.govbldpharm.com

A significant gap in the current understanding of this compound lies in the limited body of research dedicated specifically to this isomer. While its potential as a monomer can be extrapolated from the behavior of similar compounds, there is a lack of published studies on:

The detailed characterization of polymers synthesized exclusively from this compound.

The influence of its specific stereochemistry on the properties of the resulting polymers.

A comparative analysis of the performance of its polymers against those derived from its 3-hydroxy isomer and other functionalized polyesters.

Optimized and scalable synthesis protocols for the monomer itself, beyond its availability as a specialty chemical.

Addressing these knowledge gaps through dedicated research could unlock new possibilities for the design of advanced biodegradable materials with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(5(7)8)9-3-2-6/h4,6H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKWSDPXBSSSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Hydroxyethoxy Propanoic Acid and Its Precursors

Chemical Synthesis Approaches for 2-(2-Hydroxyethoxy)propanoic Acid

Chemical synthesis provides a versatile toolbox for the construction of this compound. The choice of strategy often depends on the availability of starting materials, desired scale of production, and the need for stereochemical control.

Esterification and Hydrolysis Routes for this compound Derivatives

One common and straightforward approach to synthesizing carboxylic acids is through the hydrolysis of their corresponding esters. This two-step process involves an initial esterification reaction to form a derivative of this compound, followed by hydrolysis to yield the final product.

The Fischer-Speier esterification is a classic method where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. mdpi.commasterorganicchemistry.com In a plausible route to a precursor, a protected form of lactic acid (2-hydroxypropanoic acid) could be esterified with ethylene (B1197577) glycol. Alternatively, an ester of lactic acid could be reacted with a protected ethylene glycol derivative. The subsequent hydrolysis of the resulting ester, typically under basic (saponification) or acidic conditions, cleaves the ester bond to furnish the carboxylic acid and the alcohol. libretexts.org Basic hydrolysis is often preferred due to its generally irreversible nature. libretexts.org

For instance, ethyl lactate (B86563) could be reacted with 2-chloroethanol (B45725), followed by hydrolysis of the resulting ether-ester to yield this compound. The protection of the hydroxyl group of lactic acid may be necessary to prevent self-esterification or other side reactions.

Table 1: Illustrative Two-Step Esterification and Hydrolysis Route

| Step | Reaction | Typical Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄, TsOH), reflux | Formation of the ester precursor |

Alkylation and Etherification Strategies in the Synthesis of this compound

Alkylation and etherification reactions offer another strategic avenue for the synthesis of this compound. The Williamson ether synthesis, a well-established method, involves the reaction of an alkoxide with a primary alkyl halide. organic-chemistry.org

In the context of synthesizing the target molecule, this could involve the deprotonation of the hydroxyl group of a lactate ester (e.g., ethyl lactate) with a strong base to form an alkoxide. This alkoxide would then act as a nucleophile, attacking an electrophilic ethylene glycol derivative, such as 2-chloroethanol or ethylene oxide. The use of a protecting group on the ethylene glycol hydroxyl may be necessary. For example, reacting the sodium salt of ethyl lactate with 2-(benzyloxy)ethyl chloride would form the ether linkage. Subsequent hydrolysis of the ester and deprotection of the benzyl (B1604629) ether would yield the final product.

A related strategy involves the alkylation of a phenol (B47542) with ethylene carbonate to introduce a hydroxyethoxy group, followed by other modifications. rsc.org While the starting material is different, the principle of using ethylene carbonate as a source for the hydroxyethoxy moiety is applicable.

Table 2: Example Alkylation/Etherification Strategy

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Key Transformation |

|---|---|---|---|---|

| Ethyl lactate | Ethylene oxide | Base (e.g., NaH) | THF, DMF | Formation of the ether linkage |

| Sodium salt of ethyl lactate | 2-Chloroethanol | - | Aprotic solvent | Williamson ether synthesis |

Convergent and Divergent Synthesis Pathways

Both convergent and divergent synthesis represent strategic approaches to building complex molecules. sathyabama.ac.in

A divergent synthesis , on the other hand, starts from a common core and introduces diversity through a series of branching reactions. sathyabama.ac.inresearchgate.net One could envision starting with a core molecule like 2,2-bis(hydroxymethyl)propionic acid and modifying one of the hydroxyl groups to introduce the ethoxy linkage, while the other hydroxyl and the carboxylic acid functionalities are manipulated in subsequent steps. uni-osnabrueck.de This strategy is particularly useful for creating a library of related compounds for screening purposes. For instance, reacting a central core with different electrophiles in separate reactions would lead to a diverse set of final products.

Chemoenzymatic and Biocatalytic Production of this compound

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions.

Enzyme-Mediated Reactions for Stereoselective Synthesis

Enzymes, particularly hydrolases like lipases and esterases, are widely used for their ability to catalyze reactions with high stereoselectivity. doabooks.orguvm.edu This is particularly relevant for this compound, as the C2 position is a chiral center. The use of enzymes can allow for the synthesis of specific enantiomers (either (R) or (S)), which is crucial in applications such as pharmaceuticals.

A chemoenzymatic approach could involve the kinetic resolution of a racemic mixture of a this compound ester. researchgate.net A lipase (B570770) could selectively hydrolyze one enantiomer of the ester, leaving the other unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. Lipases from Candida antarctica (CALB) and Pseudomonas cepacia are commonly used for such resolutions. doabooks.org

Furthermore, enzymes can be used for the direct synthesis of chiral hydroxy acids. For example, D-lactate dehydrogenase has been used for the stereoselective reduction of a keto acid to the corresponding R-hydroxy acid. mdpi.com A similar enzymatic reduction of a suitable keto-acid precursor could potentially yield enantiomerically pure this compound.

Table 3: Potential Enzyme-Mediated Stereoselective Syntheses

| Enzymatic Strategy | Enzyme Class | Example Enzyme | Substrate | Outcome |

|---|---|---|---|---|

| Kinetic Resolution | Lipase | Candida antarctica Lipase B (CALB) | Racemic ester of this compound | Enantiomerically enriched acid and ester |

Microbial Fermentation Pathways for Related Hydroxy Acids

Microbial fermentation is a cornerstone of biotechnology for the production of a wide range of organic acids, including hydroxy acids like lactic acid and 3-hydroxypropionic acid. mdpi.comnih.gov Microorganisms can be engineered to convert simple sugars or other feedstocks into valuable chemicals. mdpi.com

While there are no specific reports on the direct microbial fermentation of this compound, the existing knowledge on the production of other hydroxy acids provides a blueprint for how such a process could be developed. asm.orgnih.gov This would likely involve metabolic engineering to introduce a novel biosynthetic pathway into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov

The pathway could be designed to start from a central metabolite and, through a series of enzymatic steps, construct the target molecule. For instance, enzymes that catalyze the formation of ether linkages could be combined with pathways for propanoic acid synthesis. The production of various hydroxy fatty acids by microbial conversion has been demonstrated, indicating the versatility of microorganisms in performing hydroxylation and other modifications of carboxylic acids. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound can be approached through a multi-step process, primarily involving the formation of an ether linkage followed by hydrolysis of an ester precursor. A plausible and common route is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wvu.edunumberanalytics.commasterorganicchemistry.comlibretexts.orgwikipedia.org In the context of producing this compound, this would typically involve the reaction of an ethyl 2-halopropanoate with ethylene glycol.

A key precursor for this synthesis is an ester of 2-bromopropanoic acid, such as ethyl 2-bromopropionate. This can be synthesized by the bromination of propionic acid using a reagent like phosphorus tribromide. smolecule.com

The core of the synthesis lies in the reaction between the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide) and ethyl 2-bromopropionate. One documented attempt at this reaction involved heating the reactants to 60°C in 1,4-dioxane (B91453) for approximately one hour. cmu.edu However, this process did not yield the desired ethyl 2-(2-hydroxyethoxy)propanoate cleanly, but rather a mixture of products, indicating that the reaction is sensitive and requires careful optimization to maximize the yield of the target intermediate. cmu.edu

Subsequent to the etherification, the ethyl ester group must be hydrolyzed to yield the final carboxylic acid. This is typically achieved under basic conditions, for example, by reacting the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

To enhance the yield and selectivity of the desired product, several reaction parameters can be systematically optimized. The table below outlines key variables and their potential impact on the synthesis.

| Parameter | Effect on Reaction | Optimization Strategy |

| Solvent | The polarity and aprotic/protic nature of the solvent can significantly influence the rate and selectivity of the Williamson ether synthesis. numberanalytics.com Polar aprotic solvents like DMF or DMSO are generally preferred for S\textsubscript{N}2 reactions. numberanalytics.com | A screening of various polar aprotic solvents could identify the optimal medium for the reaction of ethyl 2-bromopropionate and sodium 2-hydroxyethoxide. |

| Temperature | Reaction temperature affects the rate of reaction. Higher temperatures can increase the rate but may also promote side reactions, such as elimination or the formation of undesired byproducts. | A systematic study of the reaction at different temperatures (e.g., from room temperature to the boiling point of the solvent) would be necessary to find the optimal balance between reaction rate and product purity. |

| Molar Ratio of Reactants | The stoichiometry of the reactants is crucial. An excess of one reactant may be used to drive the reaction to completion, but can also lead to the formation of byproducts. For instance, an excess of ethylene glycol could potentially lead to the formation of bis-alkylation products. | Varying the molar ratio of ethyl 2-bromopropionate to the sodium salt of ethylene glycol would be essential to determine the ideal stoichiometry for maximizing the yield of the mono-etherified product. |

| Base for Deprotonation | The choice of base to deprotonate ethylene glycol is important. Strong bases like sodium hydride (NaH) are often used to generate alkoxides for the Williamson ether synthesis. masterorganicchemistry.com | Comparing different bases (e.g., NaH, sodium metal, potassium tert-butoxide) for the deprotonation of ethylene glycol could lead to improved yields and cleaner reactions. |

| Hydrolysis Conditions | The conditions for the final hydrolysis step (concentration of base, temperature, and reaction time) will affect the conversion of the ester to the carboxylic acid and the potential for side reactions. | Optimization of the hydrolysis step would involve studying the effect of base concentration and temperature to ensure complete conversion without degradation of the product. |

Purity and Scale-Up Considerations in this compound Production

The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on robust purification methods and careful consideration of scale-up challenges.

Purity Considerations and Methods

As noted, the synthesis of the precursor ethyl 2-(2-hydroxyethoxy)propanoate can result in a mixture of compounds. cmu.edu This necessitates effective purification strategies to isolate the desired intermediate. Common impurities could include unreacted starting materials, the di-etherified product (ethylene glycol bis(2-propoxy)ethane), and products of side reactions.

Table of Purification Techniques

| Purification Method | Application | Advantages | Potential Challenges |

| Distillation | Purification of the liquid ethyl 2-(2-hydroxyethoxy)propanoate intermediate. | Can effectively separate components with different boiling points. | May not be effective if impurities have boiling points close to the product. Thermal degradation can occur at high temperatures. |

| Chromatography | Laboratory-scale purification of the intermediate or final product. | High resolution separation, capable of isolating the target compound from a complex mixture. cmu.edu | Not typically feasible for large-scale industrial production due to high cost and solvent consumption. |

| Recrystallization | Purification of the solid this compound or a solid intermediate. | Can yield highly pure crystalline products. A common method for purifying similar compounds like 2-(4-hydroxyphenoxy)propionic acid esters. google.com | Requires finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble. |

| Extraction | Used during the work-up to separate the product from water-soluble or acid/base-soluble impurities. | A fundamental and scalable purification step. | Efficiency depends on the partition coefficients of the product and impurities between the two liquid phases. |

Scale-Up Considerations

Scaling up the production of this compound from the laboratory to an industrial setting presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Heat Management: The Williamson ether synthesis and the hydrolysis step can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and maintain optimal reaction temperatures. The use of jacketed reactors with controlled cooling systems is standard practice.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased byproduct formation. The design of the reactor and the type of agitation are critical.

Handling of Hazardous Materials: The use of flammable solvents (e.g., dioxane, THF), corrosive reagents (e.g., strong bases, phosphorus tribromide), and potentially reactive intermediates requires strict safety protocols and specialized equipment for storage, handling, and transfer.

Waste Management: Large-scale production generates significant waste streams, including used solvents and aqueous waste from extractions and washes. Environmentally sound and economically viable methods for waste treatment and solvent recovery are essential components of an industrial process.

Process Automation and Control: For consistent product quality and operational efficiency, industrial-scale production often relies on automated systems to monitor and control key parameters such as temperature, pressure, pH, and reactant addition rates.

Mechanistic Investigations of 2 2 Hydroxyethoxy Propanoic Acid Formation and Transformations

Hydrolytic Degradation Mechanisms of Polyester-Ethers Yielding 2-(2-Hydroxyethoxy)propanoic Acid

The hydrolytic degradation of aliphatic polyesters is a critical area of study, particularly for biomedical applications where controlled breakdown of materials is desired. diva-portal.org This process typically occurs through the random cleavage of ester bonds in an aqueous environment. diva-portal.org The rate of this degradation is influenced by a multitude of factors including the polymer's crystallinity, hydrophilicity, molecular weight, and the pH and temperature of the surrounding environment. diva-portal.org The introduction of ether linkages, as seen in polyester-ethers, can significantly alter these properties and, consequently, the degradation profile.

Degradation of Poly(1,5-dioxepan-2-one) (PDXO) Copolymers

Poly(1,5-dioxepan-2-one) (PDXO) is a hydrophilic and amorphous polymer derived from the ring-opening polymerization of 1,5-dioxepan-2-one (B1217222) (DXO). diva-portal.org While its biocompatibility and resorbability are advantageous, its mechanical properties are often poor, necessitating copolymerization or cross-linking. diva-portal.org Copolymers of PDXO, particularly with other polyesters like poly(ε-caprolactone) (PCL), have been synthesized to create materials with tailored degradation rates and mechanical strengths. diva-portal.org

During hydrolytic degradation in a buffered solution (pH 7.4 at 37°C), the ester bonds within the PDXO segments are susceptible to cleavage, leading to the formation of its corresponding hydroxy acid, 3-(2-hydroxyethoxy)propanoic acid. diva-portal.org It is important to note that the ether bond within the DXO repeating unit is generally stable and not affected by this hydrolytic process. nrct.go.th The degradation process is complex and can be controlled by adjusting the hydrophilicity and cross-linking of the copolymer network, thereby managing the release rate of acidic degradation products. diva-portal.org

Formation during Hydrolysis of Poly(lactic acid-co-1,5-dioxepan-2-one) (PLA-DXO)

Copolymers of L-lactic acid (LLA) and 1,5-dioxepan-2-one (DXO) are of significant interest for creating elastomeric and biodegradable materials. The hydrolysis of these copolymers, such as poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide), has been studied to understand their degradation pathway. diva-portal.org

When subjected to hydrolysis in a phosphate (B84403) buffer solution, these copolymers degrade, yielding their constituent monomers in hydroxy acid form. diva-portal.orgscribd.com Specifically, the degradation products identified are lactic acid and 3-(2-hydroxyethoxy)propanoic acid. nrct.go.thdiva-portal.orgscribd.com The degradation process begins almost immediately upon immersion in the aqueous solution, marked by a significant decrease in the polymer's molecular weight. diva-portal.org Studies have shown that after several weeks of degradation, a substantial amount of 3-(2-hydroxyethoxy)propanoic acid can be released. nrct.go.th

Kinetics of Degradation Product Release

The kinetics of degradation product release from polyester-ethers are a key aspect of their design for various applications. The release of acidic byproducts like this compound can influence the local pH, which is a critical consideration in biomedical implants. diva-portal.org

The study of polymer degradation kinetics often involves techniques like thermogravimetry to assess thermal stability and changes in mass over time. dtic.mil For hydrolytic degradation, monitoring changes in weight, molecular weight, and the quantification of released products over time in a controlled environment provides insight into the kinetic profile. nih.gov The ultimate goal is to tailor the material's properties to achieve a desired and predictable release rate of degradation products. diva-portal.org

Acid-Catalyzed and Base-Catalyzed Reactions Involving the Carboxylic and Hydroxyl Moieties

The chemical reactivity of this compound is dictated by its two primary functional groups: a carboxylic acid and a hydroxyl group. These groups can participate in a variety of acid- and base-catalyzed reactions.

In acid-catalyzed reactions , the carbonyl oxygen of the carboxylic acid can be protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. orgosolver.com This is a key step in reactions such as esterification, where an alcohol reacts with the carboxylic acid to form an ester. Similarly, the hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water), which can facilitate substitution or elimination reactions. youtube.com

Under base-catalyzed conditions , the carboxylic acid is readily deprotonated to form a carboxylate anion. The hydroxyl group can also be deprotonated by a strong base to form an alkoxide. The deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) can also occur, though it is less favorable than deprotonation of the carboxylic acid. This can lead to the formation of an enolate, which is a powerful nucleophile. orgosolver.com

Specific examples of reactions include:

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst will yield an ester.

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid, while the secondary carbon bearing the carboxylic acid is already at a high oxidation state. Systems like TEMPO/BAIB have been used for the oxidation of similar hydroxy-acid structures. mdpi.com

Radical Reactions and Oxidative Transformations of this compound

The presence of C-H bonds and functional groups in this compound makes it susceptible to radical reactions and oxidative transformations, particularly under conditions involving high energy input like photolysis or in the presence of radical initiators.

Radical reactions are often initiated by the abstraction of a hydrogen atom, forming a carbon-centered radical. libretexts.org In the case of this compound, hydrogen abstraction could potentially occur at several positions along the carbon backbone. The stability of the resulting radical would influence the preferred site of attack.

The photochemistry of similar α-hydroxy acids has been studied, revealing complex reaction pathways. For instance, the photolysis of aqueous pyruvic acid, an α-keto acid, leads to the formation of various radical species and subsequent reaction products. nih.govuky.eduacs.org While not a direct analogue, these studies highlight the potential for radical-mediated transformations in molecules with similar functional arrangements.

Oxidative transformations can be initiated by various oxidizing agents. The hydroxyl group is a primary target for oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of aldehydes, ketones, or further cleavage of C-C bonds. The study of oxidative depolymerization of lignin, a complex biopolymer, shows that various metal oxides can catalyze the breakdown and formation of smaller phenolic and acidic compounds, indicating the susceptibility of ether and alcohol functionalities to oxidative cleavage. researchgate.net

The study of radical reactions often employs radical initiators like AIBN (Azobisisobutyronitrile) and trapping agents to elucidate mechanisms. libretexts.org While specific studies on the radical reactions of this compound are not prevalent in the provided search results, the fundamental principles of radical chemistry suggest that it would be reactive under appropriate conditions, leading to a variety of transformation products.

Advanced Analytical Characterization of 2 2 Hydroxyethoxy Propanoic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-(2-Hydroxyethoxy)propanoic acid, providing detailed information about its atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. Although specific chemical shift values can vary slightly depending on the solvent and experimental conditions, a representative ¹H NMR spectrum would exhibit multiplets for the ethoxy group protons, a quartet for the proton on the chiral carbon of the propanoic acid moiety, and a doublet for the terminal methyl group. The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group in the propanoic acid chain, the carbons of the ethoxy group, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, a predicted ¹³C NMR spectrum in D₂O might show peaks around 180 ppm for the carboxylic acid carbon, 70 ppm for the carbon attached to the hydroxyl group, and various shifts for the ethoxy and methyl carbons hmdb.ca.

A detailed analysis of a related compound, 3-(4-(2-hydroxyethoxy)-3-methoxyphenyl)propanoic acid, revealed characteristic ¹³C NMR chemical shifts at δ 178.50 (C=O), 71.77 (-OCH₂CH₂OH), and 61.42 (-OCH₂CH₂OH), which can provide a reference for the ethoxy group in this compound rsc.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

| ¹H (Carboxylic Acid) | Variable (Broad) | s |

| ¹H (Alcohol) | Variable (Broad) | s |

| ¹H (-O-CH(CH₃)-) | ~4.1 | q |

| ¹H (-O-CH₂-CH₂-OH) | ~3.6-3.8 | m |

| ¹H (-CH₃) | ~1.3 | d |

| ¹³C (C=O) | ~175-180 | - |

| ¹³C (-O-CH(CH₃)-) | ~68-72 | - |

| ¹³C (-O-CH₂-CH₂-OH) | ~60-70 | - |

| ¹³C (-CH₃) | ~18-22 | - |

Note: The exact chemical shifts can vary based on solvent and experimental conditions. The data presented is a generalized representation based on typical values for similar functional groups.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" by probing the vibrational modes of the chemical bonds within this compound.

IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A very broad and prominent band is expected in the region of 3500-2500 cm⁻¹, which arises from the O-H stretching vibrations of both the carboxylic acid and the alcohol hydroxyl groups, often overlapping with C-H stretching vibrations. docbrown.infoshout.educationspectroscopyonline.com The strong absorption from the carbonyl (C=O) group of the carboxylic acid typically appears in the range of 1730-1700 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching vibrations from the ether and alcohol functionalities would be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹. docbrown.info The presence of a broad O-H out-of-plane bending absorption around 960-900 cm⁻¹ is also a characteristic feature of carboxylic acids. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy offers complementary information, particularly for non-polar bonds. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. ksu.edu.sa Therefore, C-C backbone stretching and symmetric vibrations of non-polar moieties would be more prominent in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid & Alcohol) | Stretching | 3500 - 2500 (very broad) |

| C-H (Alkyl) | Stretching | 2975 - 2845 |

| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 (strong) |

| C-O | Stretching | 1320 - 1000 |

| O-H | Bending (out-of-plane) | 960 - 900 (broad) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns.

Upon ionization, typically through electron ionization (EI), the molecule forms a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₅H₁₀O₄), the expected molecular weight is approximately 134.13 g/mol .

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For molecules containing ether linkages and alcohol groups, cleavage of C-C bonds adjacent to the oxygen atoms is also a common fragmentation route. chim.lu The fragmentation pattern will show clusters of peaks that can be interpreted to reconstruct the molecule's structure. For instance, the loss of fragments corresponding to the ethoxy group or parts thereof would be expected.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method would be employed for its separation and quantification.

Method development involves optimizing several parameters. A C18 column is a common choice for the stationary phase, offering good retention for moderately polar compounds. pensoft.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netpatsnap.com The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the carboxylic acid group and thus its retention on the column. Isocratic or gradient elution can be used to achieve the desired separation. pensoft.net

Detection is typically performed using a UV-Vis detector, although the chromophore in this compound is weak. Therefore, detection might be set at a low wavelength (e.g., around 210 nm). For more sensitive and selective detection, a mass spectrometer can be coupled to the HPLC system (LC-MS).

Interactive Data Table: Typical HPLC Method Parameters for Carboxylic Acid Analysis

| Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formate) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| Detection | UV (low wavelength, e.g., 210-225 nm) or Mass Spectrometry |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for direct GC analysis due to its polar hydroxyl and carboxylic acid groups, a derivatization step is necessary.

Derivatization converts the polar functional groups into less polar, more volatile derivatives. A common approach is silylation, where the active hydrogens of the hydroxyl and carboxylic acid groups are replaced with trimethylsilyl (B98337) (TMS) groups. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. mdpi.com

The resulting silylated derivative of this compound can then be readily analyzed by GC, typically using a non-polar or semi-polar capillary column (e.g., HP-5MS). nih.gov Detection is most commonly performed using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). nih.gov GC-MS allows for the confirmation of the derivative's identity based on its mass spectrum and fragmentation pattern.

Ion Chromatography for Organic Acid Profiling

Ion chromatography (IC) is a powerful technique for the determination of organic acids in diverse sample types. Specifically, ion-exclusion chromatography (IEC) is highly effective for separating short-chain aliphatic carboxylic acids like this compound from a mixture of other organic acids. researchgate.netnih.govoup.comijcea.orggcms.cz

In IEC, the separation mechanism relies on the principle of Donnan exclusion, where a stationary phase, typically a fully sulfonated cation exchange resin, repels anionic analytes from the negatively charged sulfonate groups. oup.com This allows neutral or partially ionized acids to penetrate the resin pores and be separated based on their pKa and size. oup.com

For the analysis of a sample containing this compound, a typical IEC method would involve an acidic mobile phase, such as a dilute solution of a strong acid like sulfuric acid or heptafluorobutyric acid (HFBA). nih.govgcms.cz The acidic eluent ensures that the carboxylic acids are in their less dissociated form, enabling interaction with the stationary phase. Gradient elution can be employed to achieve optimal separation of a wide range of organic acids with varying properties. ijcea.org

Detection in IC is commonly achieved through suppressed conductivity. nih.govthermofisher.com After the analytical column, the eluent passes through a suppressor where the conductivity of the eluent is reduced, and the conductivity of the analyte ions is enhanced, leading to highly sensitive detection of the organic acids. thermofisher.com Alternatively, coupling ion chromatography with mass spectrometry (IC-MS) provides enhanced selectivity and specificity, which is particularly useful for complex sample matrices where co-elution of compounds might occur. researchgate.net

A hypothetical ion chromatography method for profiling organic acids, including this compound, is detailed in the table below.

Table 1: Illustrative Ion Chromatography (Ion-Exclusion) Parameters for Organic Acid Profiling

| Parameter | Condition |

| Column | High-capacity cation-exchange column (e.g., Dionex IonPac ICE-AS6) |

| Mobile Phase | 0.4 mM Heptafluorobutyric Acid (HFBA) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection | Suppressed Conductivity |

| Suppressor | Anion Self-Regenerating Suppressor |

| Injection Volume | 25 µL |

| Expected Elution | Based on pKa and hydrophobicity, with stronger acids eluting earlier. |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C2 position of the propanoic acid moiety, it can exist as two enantiomers, (R)- and (S)-2-(2-hydroxyethoxy)propanoic acid. The assessment of enantiomeric purity is critical in many applications, particularly in pharmaceuticals and biochemistry, as different enantiomers can exhibit distinct biological activities. csfarmacie.cz High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the enantioselective separation of such compounds. csfarmacie.czresearchgate.netresearchgate.net

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification. researchgate.net

For α-hydroxy carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are often highly effective. researchgate.net Another class of CSPs that has shown success in separating chiral short-chain hydroxycarboxylic acids are those based on cinchonan (B1244166) alkaloids. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, often with an acidic additive such as trifluoroacetic acid (TFA), is crucial for optimizing the separation. acs.org

The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers. The elution order can be determined by analyzing a sample enriched with a known enantiomer.

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, offer a powerful approach for the comprehensive analysis of this compound, providing both qualitative and quantitative information with high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for the analysis of a wide range of organic acids in complex matrices. creative-proteomics.comshimadzu.com For this compound, a reversed-phase or mixed-mode liquid chromatography method can be developed. lcms.cz Mixed-mode columns that combine reversed-phase and anion-exchange characteristics can provide excellent retention and separation of polar organic acids. lcms.cz

The separated analytes are then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar compounds. creative-proteomics.com The mass spectrometer can be operated in either full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification of the target analyte. lcms.czjfda-online.com

Table 3: Exemplary LC-MS Method Parameters

| Parameter | Condition |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Mixed-Mode C18 Anion-Exchange Column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net Silylation is a common derivatization technique for compounds containing hydroxyl and carboxyl groups. mdpi.comresearchgate.netthermofisher.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. mdpi.comnih.gov

The resulting TMS-derivative of this compound can then be separated on a low-polarity capillary GC column and detected by the mass spectrometer. mdpi.com GC-MS provides excellent chromatographic resolution and generates characteristic mass spectra that can be used for definitive identification by comparison with spectral libraries. researchgate.netiarc.fr

Table 4: Typical GC-MS Analysis Protocol

| Step | Description |

| 1. Sample Preparation | Extraction of the analyte from the sample matrix. |

| 2. Derivatization | Reaction with a silylating agent (e.g., MSTFA in pyridine) at elevated temperature (e.g., 60-80 °C) to form the TMS-derivative. mdpi.com |

| 3. GC Separation | Injection of the derivatized sample onto a capillary GC column (e.g., 5% phenyl-methylpolysiloxane). Temperature programming is used to separate the analytes. |

| 4. MS Detection | Electron ionization (EI) is used to generate fragment ions, and the resulting mass spectrum provides a fingerprint for compound identification and quantification. |

Computational and Theoretical Studies on 2 2 Hydroxyethoxy Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. These methods provide a microscopic understanding of chemical phenomena.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and relative energies of different conformers.

For lactic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to identify its most stable conformations. researchgate.net The relative energies of these conformers are influenced by intramolecular hydrogen bonding between the carboxylic hydrogen, the hydroxyl hydrogen, and the carbonyl oxygen.

Studies have shown that the most stable conformer of lactic acid is typically one where an intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, forming a five-membered ring-like structure. researchgate.net The relative energies of different conformers of lactic acid, as determined by DFT calculations, provide insight into the molecule's flexibility and the population of each conformer at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Reference |

|---|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | O=C-O-H: ~0, C-C-O-H: ~60 | researchgate.net |

| Conformer 2 | 1.5 - 2.5 | O=C-O-H: ~180, C-C-O-H: ~60 | researchgate.net |

| Conformer 3 | 3.0 - 4.0 | O=C-O-H: ~0, C-C-O-H: ~180 | researchgate.net |

This table presents hypothetical data based on typical findings for small organic acids to illustrate the concept. Actual values can vary with the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netoup.comjps.jp The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). oup.comacs.org

For a molecule like lactic acid, the HOMO is typically localized on the oxygen atoms of the hydroxyl and carbonyl groups, indicating that these are the most likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the carboxylic acid group, suggesting this region is susceptible to nucleophilic attack. FMO analysis helps in understanding reaction mechanisms, such as protonation, and in predicting the sites of reaction. oup.com

| Orbital | Energy (eV) | Primary Atomic Contribution | Predicted Reactivity |

|---|---|---|---|

| HOMO | -10.5 | Oxygen (hydroxyl, carbonyl) | Nucleophilic/Basic site |

| LUMO | +1.2 | Carbonyl carbon, hydroxyl proton | Electrophilic/Acidic site |

This table contains illustrative data to demonstrate the principles of FMO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules, including conformational changes and interactions with their environment over time. nih.gov For a flexible molecule like 2-(2-hydroxyethoxy)propanoic acid, MD simulations can reveal the accessible conformations and the energetic barriers between them.

In studies of analogous molecules like lactic acid in aqueous solution, MD simulations have been used to investigate the hydrogen bonding network between the solute and solvent molecules. rsc.orgacs.org These simulations show how water molecules interact with the carboxylic acid and hydroxyl groups, influencing the conformational preferences of the molecule. The simulations can track the formation and breaking of intramolecular and intermolecular hydrogen bonds, providing a detailed picture of the solvation structure. rsc.orgacs.org Ab initio molecular dynamics (AIMD) simulations have been particularly insightful, revealing that the predominant intermolecular interactions in liquid lactic acid are due to hydrogen bonding. jps.jp

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For instance, the vibrational frequencies and intensities for the infrared (IR) and Raman spectra of lactic acid have been calculated using DFT. nih.gov These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule.

Furthermore, computational chemistry can be employed to explore potential reaction pathways. For example, the mechanism of esterification or oxidation of the hydroxyl group can be modeled to determine the transition state structures and activation energies. This information is vital for understanding the chemical reactivity and for designing synthetic routes to derivatives. Studies have shown that infrared spectroscopy can be a reliable tool for monitoring the concentration of lactic acid in fermentation processes. rsc.orgmdpi.com

Structure-Reactivity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and materials science for designing new molecules with desired properties. bigchem.eu For derivatives of this compound, SAR modeling could be used to predict how modifications to the chemical structure would affect a particular biological activity or physical property.

For example, by systematically changing the substituents on the molecule and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a mathematical model can be developed to correlate these descriptors with the observed activity. Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or effective compounds. Studies on derivatives of similar propanoic acids have been conducted to explore their potential as therapeutic agents. bigchem.eu

Potential Applications of 2 2 Hydroxyethoxy Propanoic Acid As a Chemical Building Block

Monomer or Co-monomer in Advanced Polymer Synthesis

2-(2-Hydroxyethoxy)propanoic acid, with its distinct hydroxyl and carboxylic acid functional groups, presents itself as a versatile AB-type monomer for the synthesis of advanced polymers. This structure allows for self-condensation or copolymerization, leading to the formation of polyesters with tailored properties.

Incorporation into Biodegradable Polyesters and Copolyesters

The ester linkages inherent in polymers derived from this compound are susceptible to hydrolysis, rendering them biodegradable. This characteristic is of significant interest for applications where transient performance is required, followed by environmental degradation. The synthesis of such biodegradable polyesters can be achieved through various methods, including polycondensation and ring-opening polymerization. cmu.edu

The properties of the resulting polyesters can be fine-tuned by copolymerizing this compound with other monomers. For instance, incorporating diols and dicarboxylic acids allows for the creation of a wide array of copolyesters with specific thermal and mechanical properties. cmu.eduulisboa.pt The inclusion of the ether linkage from the hydroxyethoxy group can enhance the flexibility and hydrophilicity of the resulting polymer, potentially influencing its degradation rate and compatibility with other materials.

The development of biodegradable polyesters from renewable resources is a growing field of research. researchgate.net While much focus has been on poly(lactic acid) (PLA), derived from 2-hydroxypropanoic acid (lactic acid) researchgate.netebi.ac.ukquora.comebi.ac.uk, the use of monomers like this compound offers a pathway to novel materials with distinct properties. The synthesis of these polymers often involves catalysts to achieve high molecular weights necessary for practical applications. researchgate.net

Role in Hyperbranched Polymer and Dendrimer Architectures (analogous to 2,2-Bis(hydroxymethyl)propionic acid)

Hyperbranched polymers and dendrimers are highly branched, three-dimensional macromolecules that exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. uc.ptkinampark.com The AB2-type monomer, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), is a well-established building block for creating such architectures. researchgate.netinstras.comacgpubs.org

Analogously, this compound can be conceptualized as an AB-type monomer that, in combination with suitable branching units, can contribute to the formation of hyperbranched structures. For instance, copolymerization with an AB2 monomer like dimethyl 5-(2-hydroxyethoxy)isophthalate can lead to the formation of hyperbranched polyesters. uc.ptinstras.com The properties of these hyperbranched polymers are highly dependent on the nature of their end groups. uc.pt

The synthesis of dendrimers, which are perfectly branched structures, typically involves a stepwise approach. acgpubs.org While direct use of this compound in classic dendrimer synthesis is not prominently documented, its structural motifs can be incorporated. For example, derivatives of this acid could be used to functionalize the periphery of a pre-formed dendrimer, thereby modifying its properties. Polyester-based dendrimers derived from monomers like bis-MPA are of interest for biomedical applications due to their potential biodegradability. mdpi.com

Interactive Data Table: Comparison of Monomers for Branched Polymers

| Monomer | Type | Resulting Architecture | Key Features |

| This compound | AB | Linear or branched (with co-monomer) | Flexible ether linkage, potential for biodegradability |

| 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) | AB2 | Hyperbranched polymers, dendrimers | High degree of branching, numerous terminal hydroxyl groups. researchgate.netinstras.com |

| Dimethyl 5-(2-hydroxyethoxy)isophthalate | AB2 | Hyperbranched polyesters | Aromatic and aliphatic components. instras.com |

Intermediate in the Synthesis of Functionalized Molecules

The dual functionality of this compound makes it a valuable intermediate for synthesizing a variety of functionalized molecules with applications in diverse scientific fields.

Derivatization for Biomedical and Material Science Applications (e.g., PEGylated compounds, prodrug linkers, bioconjugation)

The hydroxyethoxy group in this compound is structurally related to polyethylene (B3416737) glycol (PEG), a polymer widely used in biomedical applications to improve the solubility and pharmacokinetic profile of drugs. By incorporating this acid, or its derivatives, into larger molecules, a degree of "PEG-like" character can be introduced. This can be advantageous in the development of prodrugs, where the linker connecting the drug to a carrier molecule plays a crucial role in its release and efficacy.

Furthermore, the carboxylic acid and hydroxyl groups provide reactive handles for bioconjugation. These groups can be readily modified to attach biomolecules such as peptides, proteins, or nucleic acids. For instance, the carboxylic acid can be activated to form an amide bond with an amine-containing biomolecule. This versatility is crucial in creating targeted drug delivery systems and diagnostic agents. The development of polyester-based dendrimers for gene transfection highlights the potential of such functionalized macromolecules in biomedicine. acgpubs.orgmdpi.com

The use of photopolymerizable hydrogels in tissue engineering is another area where derivatives of this compound could find application. nih.govresearchgate.net For example, it could be used to synthesize photoinitiators like 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, which are used to initiate the polymerization of hydrogel precursors upon exposure to UV light. nih.gov

Precursor to Specialty Esters and Ethers

The reactivity of both the carboxylic acid and hydroxyl groups allows for the synthesis of a wide range of specialty esters and ethers. Esterification with various alcohols can yield esters with specific properties, such as altered solubility or volatility. For example, esterification with other hydroxy-containing molecules can lead to the formation of dimers or oligomers with repeating ether and ester linkages.

Similarly, the hydroxyl group can be etherified to introduce different functionalities. These specialty esters and ethers can find use as plasticizers, solvents, or as monomers for further polymerization reactions. For instance, propanoic acid derivatives are used in the production of polymers and other specialty chemicals. ontosight.ai

Role in Surface Modification and Coating Technologies

The functional groups of this compound make it a candidate for applications in surface modification and the formulation of coatings. The carboxylic acid group can provide adhesion to various substrates, while the hydroxyl group can participate in cross-linking reactions or be further functionalized.

In coating formulations, additives are often used to improve properties such as leveling, water repellency, and abrasion resistance. specialchem.com Polymers and oligomers with hydroxyl and carboxyl functionalities are key components in many coating systems, including radiation-curable coatings for optical fibers and leveling agents for various surface coatings. google.comgoogle.comgoogle.com.qa

For example, hydroxyl-functionalized polymers can be incorporated into polyurethane coatings to enhance their performance. researchgate.net The presence of both a hydrophilic ether linkage and a reactive carboxylic acid group in this compound suggests its potential as a component in the synthesis of polymers for surface-active applications. These could include dispersants, emulsifiers, or additives to control the surface energy of a coating.

Environmental Fate and Biotransformation of 2 2 Hydroxyethoxy Propanoic Acid

Microbial Degradation Pathways and Enzyme Systems

While the microbial degradation of the parent compound, propionic acid, is well-documented, specific research identifying the complete microbial degradation pathways and enzyme systems for 2-(2-Hydroxyethoxy)propanoic acid is not extensively available in the public domain. However, principles from related compounds allow for postulation of its likely fate. The degradation would necessitate the cleavage of the ether bond and the catabolism of the propanoic acid backbone.

Specific microbial strains that utilize this compound as a sole carbon and energy source have not been detailed in available scientific literature. However, the degradation of its parent polymers, which releases this acid, is known to be facilitated by a mixed culture of compost microorganisms, including fungi like Fusarium moniliforme and bacteria such as Pseudomonas putida. pce.parliament.nz These microorganisms rapidly assimilate the hydrolysis products of the polymer. pce.parliament.nz

The cleavage of ether bonds, a key step in the degradation of this compound, is a known capability of various microorganisms. For instance, fungi such as Agrocybe aegerita secrete peroxygenases that can cleave the ether linkages in various organic compounds. nih.gov Bacteria like Rhodococcus sp. have also demonstrated the ability to break down ether-containing molecules. researchgate.net It is plausible that similar microorganisms could be involved in the catabolism of this compound.

The specific metabolic pathway for this compound has not been explicitly elucidated. Based on known metabolic routes for similar compounds, the degradation would likely involve two main processes: the cleavage of the ether bond and the oxidation of the propanoic acid moiety.

The propionic acid component is expected to enter central metabolism. Propionyl-CoA, a common intermediate in the catabolism of several amino acids and odd-chain fatty acids, is typically converted to succinyl-CoA, which then enters the citric acid cycle. mhmedical.com

The cleavage of the ether bond could occur through several enzymatic mechanisms observed for other ether compounds. One possibility is oxidation at the carbon atom adjacent to the ether oxygen, catalyzed by monooxygenase or peroxygenase enzymes, to form an unstable hemiacetal that spontaneously breaks down. nih.govnih.govnih.gov This would yield ethylene (B1197577) glycol and 2-oxopropanoic acid (pyruvic acid). Both of these products are readily metabolized by a wide variety of microorganisms.

Table 1: Postulated Microbial Degradation Intermediates

| Initial Compound | Postulated Intermediate(s) | Subsequent Metabolic Fate |

| This compound | Ethylene glycol, Pyruvic acid | Entry into central metabolic pathways (e.g., Glycolysis, Citric Acid Cycle) |

Abiotic Environmental Transformation Processes

Abiotic processes, particularly hydrolysis and photolysis, are critical in the environmental transformation of chemical compounds.

Specific studies on the photolytic degradation of this compound are absent from the scientific literature. However, research on other organic compounds containing ether linkages provides insight into potential mechanisms. The photolysis of esters of other ether-containing acids, such as 2,4-dichlorophenoxyacetic acid, shows that ether bond cleavage is a possible photoprocess when irradiated with UV light. nih.gov The reaction can be complex, involving multiple pathways. acs.org For many organic compounds, photolysis in aqueous systems can be influenced by reactive oxygen species, and the degradation kinetics often follow pseudo-first-order models. plos.org Without specific experimental data, the susceptibility of this compound to photolytic degradation and its resulting products remain unknown.

Role in Environmental Cycles of Carbon and Oxygen

The ultimate fate of this compound in the environment, following biotic and abiotic degradation, is its mineralization into simpler inorganic compounds. As a carbon-based organic molecule, its breakdown directly contributes to the carbon cycle.

Microbial metabolism of this acid would convert its carbon structure into biomass and carbon dioxide (CO₂) under aerobic conditions, or methane (B114726) (CH₄) and CO₂ under anaerobic conditions. This process returns carbon to the atmosphere and integrates it into the microbial food web. The oxygen atoms within the molecule would be incorporated into CO₂, water (H₂O), and new biomass. The U.S. Environmental Protection Agency notes that the parent compound, propionic acid, acts as a carbon source for various microbes and is metabolized to carbon dioxide and water. acs.org It is expected that this compound would follow a similar ultimate fate, thereby participating in the environmental cycling of both carbon and oxygen.

Future Research Directions and Translational Perspectives

Development of Sustainable and Economically Viable Production Routes for 2-(2-Hydroxyethoxy)propanoic Acid

The transition to a bio-based economy necessitates the development of sustainable methods for chemical production. For this compound, future research will likely pivot from conventional chemical synthesis to more environmentally benign and economically feasible routes.

A primary focus will be the utilization of renewable feedstocks. The direct condensation of bio-derived lactic acid and ethylene (B1197577) glycol represents a promising pathway. google.comatamankimya.com Patents have described the formation of polyesters through the reaction of these two components, suggesting that the synthesis of the monomeric this compound is achievable by controlling reaction stoichiometry and conditions. google.com Research into optimizing this reaction using green catalysts, such as enzymes or solid acids, could significantly improve yields and reduce the environmental impact.

Furthermore, biotechnological routes offer an attractive alternative. While the direct fermentation to this compound has not yet been reported, the production of its precursors is well-established. Lactic acid is readily produced via fermentation of carbohydrates, and ethylene glycol can be synthesized from biomass. atamankimya.comrsc.org An innovative approach could involve the development of engineered microbial strains capable of producing the compound in a single fermentation process. Another related avenue is the electrochemical synthesis of lactic acid from ethylene glycol, which could be adapted for the production of more complex derivatives. rsc.org

Deepening Understanding of its Role as a Degradation Product in Bioplastics

The compound this compound has been identified as a primary degradation product of specific biodegradable polyester-ethers, particularly copolymers containing 1,5-dioxepan-2-one (B1217222) (DXO). diva-portal.orgdiva-portal.org These materials, such as poly(L-lactide-co-DXO) and poly(ε-caprolactone-co-DXO), break down through the hydrolytic scission of their ester bonds. diva-portal.orgmdpi.com

Future research must focus on the kinetics and mechanisms of this degradation process under diverse environmental conditions. Key factors influencing the rate of this compound release include the copolymer composition, molecular weight, and degree of crystallinity. diva-portal.org For instance, amorphous copolymers have been observed to degrade faster than their semi-crystalline counterparts. lu.se The degradation process can be autocatalytic, where the acidic degradation products, including this compound itself, lower the local pH and accelerate further hydrolysis. lu.seresearchgate.net

A deeper understanding of these dynamics is crucial for designing next-generation bioplastics with precisely controlled degradation profiles. This knowledge will enable the prediction of the material's lifespan and its environmental fate, ensuring that the release of acidic byproducts does not adversely affect the surrounding ecosystem. diva-portal.org

Expanding its Utility as a Versatile Building Block in Chemical Synthesis

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it an ideal AB-type monomer for step-growth polymerization. This structure allows it to react with itself to form novel polyesters with unique properties.

Future research should explore the synthesis and characterization of polymers derived from this monomer. Analogous work with other hydroxy-acid monomers, such as 2,2-bis(hydroxymethyl)propanoic acid (an AB2 monomer), has led to the creation of highly branched or hyperbranched polyesters with applications in coatings, additives, and drug delivery. researchgate.netacs.org By controlling polymerization conditions, it would be possible to create linear or branched polymers from this compound, tailoring properties like hydrophilicity, degradability, and mechanical strength.

Its ether linkage provides greater flexibility compared to polylactic acid (PLA), and its hydrophilic character could be advantageous for creating materials with enhanced water absorption or specific drug-eluting capabilities. Investigations into its use as a comonomer with other cyclic esters or hydroxy acids could also yield a new library of random and block copolymers with a wide spectrum of tunable properties.

Advanced Methodologies for Detection and Quantification in Complex Matrices

To fully understand the environmental fate of bioplastics that release this compound and to monitor its presence in potential synthesis processes, robust and sensitive analytical methods are required. Future research should focus on developing and validating such methodologies for complex matrices like soil, water, and biological fluids.

Currently, mass spectrometry coupled with a chromatographic separation is the most promising approach. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are well-suited for this purpose. researchgate.netresearchgate.net Studies on the degradation of other polyesters have successfully used a combination of solid-phase extraction (SPE) to isolate and concentrate low molecular weight products, followed by GC-MS for identification and quantification. researchgate.net This workflow could be adapted specifically for this compound.

For LC-MS analysis, which is often preferred for non-volatile and polar organic acids, various sample preparation and derivatization strategies can be explored to enhance sensitivity and chromatographic performance. nih.govmdpi.com Developing a validated LC-MS/MS method would provide high selectivity and low limits of detection, enabling accurate quantification of the analyte even at trace levels. researchgate.net Such methods are critical for kinetic studies of polymer degradation and for ensuring the environmental safety of new biomaterials.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Hydroxyethoxy)propanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification or etherification reactions. For example, reacting propanoic acid derivatives with ethylene glycol under acid catalysis (e.g., H₂SO₄) can yield the hydroxyethoxy moiety. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Analogous compounds, such as 3-(2-hydroxyethoxy)propanoic acid (HPA Acid), are synthesized via nucleophilic substitution or oxidation of diols . Ensure reaction monitoring via thin-layer chromatography (TLC) and confirm purity using NMR (¹H/¹³C) and FTIR to detect hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) groups.

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

- Methodological Answer : Combine mass spectrometry (MS) and NMR spectroscopy for structural confirmation. In MS, lithiated adducts ([M+Li]⁺) are useful for accurate mass determination; for example, HPA Acid (MW 134 g/mol) shows [M+Li]⁺ at m/z 141 . For NMR, expect characteristic signals:

- ¹H NMR : δ 1.2–1.5 ppm (propanoic acid -CH₂-), δ 3.5–3.8 ppm (-OCH₂CH₂O-), δ 4.2–4.5 ppm (-OH, exchangeable).

- ¹³C NMR : δ 175–180 ppm (carboxylic acid C=O), δ 60–70 ppm (ether -OCH₂-).

Discrepancies in integration ratios or unexpected peaks may indicate impurities like unreacted starting materials or oligomers .

Advanced Research Questions

Q. What mechanistic insights explain the oligomerization behavior of this compound under varying pH conditions?

- Methodological Answer : Oligomerization is pH-dependent due to protonation states of the carboxylic acid and hydroxyl groups. Under acidic conditions (pH < pKa ~4.8), the protonated carboxylic acid promotes esterification via intermolecular dehydration, forming dimers (e.g., HPA Acid dimer, MW 148 g/mol) . At neutral/basic pH, deprotonation reduces reactivity, favoring stability. Kinetic studies using HPLC-MS can track oligomer formation over time. For example, HPA Acid forms trimers (MW 206 g/mol) and tetramers (MW 220–234 g/mol) under controlled dehydration . Adjusting solvent polarity (e.g., DMF vs. water) and temperature (25–80°C) modulates reaction rates.

Q. How does this compound interact with biological macromolecules, and what experimental approaches are used to study these interactions?

- Methodological Answer : The compound’s hydroxyl and carboxylic acid groups enable hydrogen bonding with proteins or lipid bilayers. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with model enzymes (e.g., lipases or esterases). For membrane interactions, fluorescence anisotropy with labeled phospholipids can assess changes in bilayer fluidity . Computational methods (e.g., molecular docking ) predict binding sites, while circular dichroism (CD) evaluates conformational changes in proteins upon interaction. Note that structural analogs like 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid exhibit similar binding modes with receptors involved in inflammation .

Analytical and Safety Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer : Trace oligomers or residual solvents (e.g., ethylene glycol) require high-resolution LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Limit of detection (LOD) can be enhanced using derivatization (e.g., silylation for GC-MS). For safety, follow protocols for handling hygroscopic or reactive compounds: use inert atmospheres (N₂/Ar) during synthesis and store at –20°C in amber vials to prevent degradation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Although direct toxicity data are limited, assume skin and respiratory irritation based on analogs like 2-(4-chloro-2-methylphenoxy)propionic acid . Use nitrile gloves , Tyvek® suits , and NIOSH-approved respirators in ventilated hoods. Implement HEPA-filtered vacuums for spill cleanup to avoid dust dispersion. Emergency showers/eye wash stations must be accessible, and waste should comply with local regulations for carboxylic acid disposal .

Data Gaps and Research Opportunities

- Critical Gap : Limited ecotoxicology data (e.g., biodegradation, bioaccumulation) for this compound. Proposed studies include OECD 301F biodegradation tests and Daphnia magna acute toxicity assays .